3-Bromo-2,5-dichlorobenzotrifluoride
Description
Properties
IUPAC Name |
1-bromo-2,5-dichloro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2F3/c8-5-2-3(9)1-4(6(5)10)7(11,12)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGRZHCRDQHVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation and Bromination Conditions
The foundational approach involves brominating 2,5-dichlorobenzotrichloride (BTC) under Friedel-Crafts conditions. As detailed in US4155940A, iron sulfide (0.3–0.5 wt%) catalyzes bromine addition at 50–60°C, preferentially substituting the meta position relative to chlorine substituents due to electronic and steric effects. A representative procedure employs:
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BTC substrate : 920 g (3.8 mol)
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Bromine : 690 g (4.3 mol, 1.13 eq)
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Catalyst : 4 g iron sulfide
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Reaction time : 4 h at 50°C, followed by 4 h post-stirring at 60°C
This yields 75–84% crude brominated product, primarily 3-bromo-2,5-dichlorobenzotrichloride, with minor isomers (e.g., 4.4% 2-chloro-3-bromo derivative).
Fluorination with Anhydrous HF
The brominated intermediate undergoes fluorination in pressurized reactors with anhydrous hydrofluoric acid (HF):
This step achieves 61–75% isolated yield of 3-bromo-2,5-dichlorobenzotrifluoride, with purity >92% after distillation.
Table 1: Performance Comparison of BTC-Based Methods
Direct Bromination of 2,5-Dichlorobenzotrifluoride
Oxidative Bromination with Sodium Chlorite
CN105801348A discloses a halogen-conserving method using HBr/NaClO₂ in H₂SO₄:
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Substrate : 2,5-Dichlorobenzotrifluoride
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Catalyst : Ferrum-based composite (0.05–0.5 wt%)
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Reagents : 30% HBr (1.1–1.25 eq), 10–20% NaClO₂ (1.25–1.35 eq)
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Conditions : 5–15°C for bromine generation, followed by 20–25°C reaction
This method achieves 99% purity with 90% bromine atom utilization, minimizing Br₂ volatilization. Key advantages include:
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Selectivity : <0.8% dibrominated byproducts
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Workflow : Simplified purification via phase separation and NaHCO₃ washing
Temperature-Dependent Regiochemical Control
Maintaining temperatures below 15°C during NaClO₂ addition suppresses para-bromination, as the ferrum catalyst directs electrophilic attack to the activated meta position. Elevated temperatures (>25°C) increase dibromo derivatives by 12–15%, necessitating precise thermal management.
Multi-Step Synthesis from Benzene Derivatives
Sequential Halogenation and Trifluoromethylation
While Vulcanchem lacks explicit details, analogous routes involve:
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Chlorination : Benzene → 1,2,4-trichlorobenzene (AlCl₃ catalysis)
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Friedel-Crafts Trifluoromethylation : CF₃Cl addition at 80–100°C
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Bromination : Br₂/FeBr₃ at 40°C
This pathway faces challenges in achieving ortho-dichloro substitution, often requiring protective groups or high-dilution conditions to prevent over-halogenation.
Radical Bromination Approaches
Emerging methods employ N-bromosuccinimide (NBS) under UV irradiation for late-stage bromination of 2,5-dichlorobenzotrifluoride. Pilot studies report 68–72% yields but require rigorous exclusion of moisture and oxygen.
Industrial-Scale Considerations
Byproduct Management Strategies
Chemical Reactions Analysis
3-Bromo-2,5-dichlorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Bromo-2,5-dichlorobenzotrifluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dichlorobenzotrifluoride depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are specific to the reactions and conditions used .
Comparison with Similar Compounds
Structural Isomers and Positional Variants
a. 4-Bromo-3,5-dichlorobenzotrifluoride
- Structure : This positional isomer differs in the placement of bromine (at position 4) and chlorine (positions 3 and 5), while retaining the -CF₃ group.
- Impact of Substituent Position: The altered substitution pattern may influence electronic effects and steric hindrance.
b. 3-Bromo-2,5-difluorobenzoyl chloride
- Structure : Features a benzoyl chloride (-COCl) group instead of -CF₃, with bromine at position 3 and fluorine at positions 2 and 3.
- Functional Group Reactivity : The acyl chloride group confers high electrophilicity, making this compound highly reactive toward nucleophiles (e.g., in amide or ester formation). In contrast, the trifluoromethyl group in 3-Bromo-2,5-dichlorobenzotrifluoride offers electron-withdrawing effects without the same level of direct reactivity .
Halogenated Derivatives with Varied Substitution Patterns
a. 3-Bromo-2,4,6-trimethoxyacetophenone
- Structure : Contains methoxy (-OCH₃) groups at positions 2, 4, and 6, with bromine at position 3 and an acetyl (-COCH₃) group.
- Electronic Effects : The electron-donating methoxy groups contrast with the electron-withdrawing Cl and -CF₃ in the target compound, leading to differences in aromatic electrophilic substitution behavior. For example, methoxy groups activate the ring toward electrophiles, whereas Cl and -CF₃ deactivate it .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Substituents | Functional Group | Reactivity Profile | Potential Applications |
|---|---|---|---|---|---|
| This compound | C₇H₂BrCl₂F₃ | Br (3), Cl (2,5), -CF₃ | Trifluoromethyl | Moderate; halogen displacement | Pharmaceutical intermediates |
| 4-Bromo-3,5-dichlorobenzotrifluoride | C₇H₂BrCl₂F₃ | Br (4), Cl (3,5), -CF₃ | Trifluoromethyl | Similar to target compound | Agrochemical synthesis |
| 3-Bromo-2,5-difluorobenzoyl chloride | C₇H₂BrClF₂O | Br (3), F (2,5), -COCl | Acyl chloride | High; nucleophilic acyl substitution | Polymer precursors |
| 3-Bromo-2,4,6-trimethoxyacetophenone | C₁₁H₁₃BrO₄ | Br (3), -OCH₃ (2,4,6), -COCH₃ | Acetyl | Activated ring for electrophilic attack | Organic synthesis intermediates |
Note: Molecular formulas and substituent positions are inferred from evidence .
Biological Activity
3-Bromo-2,5-dichlorobenzotrifluoride (BDCTF) is a halogenated aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article provides a detailed examination of the biological activity of BDCTF, including its mechanisms of action, toxicity profiles, and relevant case studies.
BDCTF is characterized by its chemical formula and molecular weight of approximately 215.00 g/mol. The compound is a colorless liquid at room temperature with a boiling point of 91-92 °C under reduced pressure. Its structure includes multiple halogen substituents, which significantly influence its chemical reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that halogenated compounds, including BDCTF, exhibit antimicrobial activity. A study on the synthesis and antimicrobial evaluation of related compounds demonstrated that the introduction of bromine and chlorine atoms enhances the antimicrobial efficacy against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Cytotoxicity
The cytotoxic effects of BDCTF have been evaluated in several studies. In vitro assays revealed that BDCTF exhibits significant cytotoxicity towards cancer cell lines, suggesting potential as an anticancer agent. The cytotoxic mechanism may involve the induction of apoptosis through oxidative stress pathways.
Case Studies
- Synthesis and Evaluation : A study focused on synthesizing derivatives of BDCTF reported enhanced biological activity compared to non-halogenated counterparts. The derivatives exhibited improved stability and bioavailability, making them suitable candidates for further drug development.
- Toxicological Assessment : A comprehensive toxicological assessment highlighted that BDCTF presents low acute toxicity in mammalian models but raised concerns regarding chronic exposure leading to potential reproductive and developmental toxicity.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C7H2BrCl2F3 |
| Molecular Weight | 215.00 g/mol |
| Boiling Point | 91-92 °C (10 mmHg) |
| Density | 1.833 g/mL at 25 °C |
| Antimicrobial Activity | Positive against bacteria |
| Cytotoxicity | Significant in cancer cell lines |
Research Findings
- Mechanisms of Action : The presence of halogens in BDCTF facilitates interactions with biological macromolecules, leading to alterations in enzyme activity and receptor binding.
- Environmental Impact : Studies have indicated that BDCTF may pose risks to aquatic organisms due to its persistence and bioaccumulation potential, necessitating careful consideration in environmental assessments.
Q & A
Q. Methodological Answer :
- Direct Halogenation : Bromination and chlorination of benzotrifluoride derivatives using catalysts like FeCl₃ or AlCl₃ under controlled temperatures (e.g., 60–80°C) .
- Substitution Reactions : Replace functional groups (e.g., nitro or amino groups) in pre-halogenated precursors via Sandmeyer or Ullmann reactions.
- Optimization : Use high-throughput screening to test solvents (e.g., DMF vs. THF) and stoichiometric ratios. Monitor progress via HPLC (>95.0% purity threshold) .
Q. Methodological Answer :
- Experimental Validation : Compare experimental / NMR data with databases (e.g., PubChem) .
- DFT Calculations : Use Gaussian or ORCA to simulate NMR shifts, accounting for electron-withdrawing effects of -CF₃ and halogens .
- Case Study : Discrepancies in NMR for 3-Bromo-2,5-dichlorotoluene analogs were resolved by modeling solvation effects in DMSO .
What strategies are effective in analyzing the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Advanced Research Focus : Ligand design and mechanistic studies.
Q. Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos with arylboronic acids. Monitor via GC-MS for biaryl formation .
- Solvent Effects : Polar aprotic solvents (e.g., DME) enhance stability of Pd intermediates.
- Challenges : Steric hindrance from -CF₃ may reduce coupling efficiency; mitigate with microwave-assisted synthesis (120°C, 30 min) .
How does this compound interact with biological targets, and what assays are suitable for activity studies?
Basic Research Focus : Preliminary antimicrobial screening.
Advanced Research Focus : Target-specific mechanistic assays (e.g., enzyme inhibition).
Q. Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC values) against S. aureus and E. coli .
- Enzyme Inhibition : Fluorescence-based assays (e.g., EGFR kinase inhibition) with IC₅₀ determination .
- Structural Insights : Docking studies (AutoDock Vina) to predict binding to hydrophobic pockets .
What computational tools are recommended for thermophysical property prediction of this compound?
Advanced Research Focus : Machine learning for property optimization.
Q. Methodological Answer :
- NIST ThermoData Engine : Predict melting points, vapor pressure, and enthalpy of fusion .
- COSMO-RS : Simulate solubility in ionic liquids or supercritical CO₂ .
- Validation : Cross-check with experimental DSC (differential scanning calorimetry) data .
How do structural analogs (e.g., 3-Bromo-2,5-dichlorotoluene) differ in reactivity and application?
Basic Research Focus : Comparative synthesis.
Advanced Research Focus : Structure-activity relationship (SAR) studies.
Q. Methodological Answer :
- Reactivity Differences : -CF₃ in benzotrifluoride increases electrophilicity vs. toluene’s -CH₃ .
- SAR in Drug Design : Fluorinated analogs show enhanced blood-brain barrier penetration .
- Data Table : Key Analog Properties
| Compound | LogP | Melting Point (°C) | Key Application |
|---|---|---|---|
| This compound | 3.2 | 88–90 | EGFR inhibitor scaffold |
| 3-Bromo-2,5-dichlorotoluene | 2.8 | 72–74 | Agrochemical intermediate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
